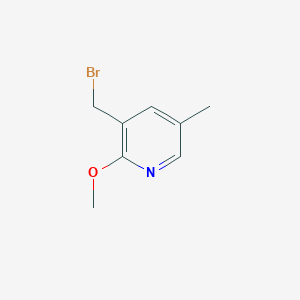
3-(Bromomethyl)-2-methoxy-5-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-2-methoxy-5-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a bromomethyl group at the 3-position, a methoxy group at the 2-position, and a methyl group at the 5-position of the pyridine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-methoxy-5-methylpyridine can be achieved through several methods. One common method involves the bromination of 3,5-dimethylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) at elevated temperatures to ensure complete bromination .
Another method involves the use of 5-methylnicotinic acid as the starting material. The acid is first esterified with methanol in the presence of thionyl chloride to form methyl 5-methylnicotinate. This ester is then reduced using sodium borohydride to yield (5-methylpyridin-3-yl)methanol, which is subsequently brominated using hydrobromic acid and paraformaldehyde to produce 3-(Bromomethyl)-5-methylpyridine .
Industrial Production Methods
For large-scale industrial production, the method involving 5-methylnicotinic acid is preferred due to its higher yield and environmentally friendly nature. The use of sodium borohydride as a reducing agent and hydrobromic acid for bromination ensures a safer and more efficient process compared to traditional methods that use more hazardous reagents .
化学反応の分析
Types of Reactions
3-(Bromomethyl)-2-methoxy-5-methylpyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted pyridines.
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides, primary or secondary amines, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature or slightly elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane are used under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) is used under an inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: 2-methoxy-5-methylpyridine.
科学的研究の応用
3-(Bromomethyl)-2-methoxy-5-methylpyridine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands due to its ability to form stable complexes with biological macromolecules.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological and inflammatory diseases.
Industry: In the production of agrochemicals and other fine chemicals
作用機序
The mechanism of action of 3-(Bromomethyl)-2-methoxy-5-methylpyridine involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to form covalent bonds with nucleophilic sites on biological macromolecules, leading to the inhibition of enzyme activity or receptor function. The methoxy and methyl groups on the pyridine ring can also influence the compound’s binding affinity and specificity for its molecular targets .
類似化合物との比較
Similar Compounds
3-(Bromomethyl)but-3-enoate: Another bromomethyl-substituted compound used in organic synthesis.
2-Bromomethyl-1,3-dioxolane: A bromomethyl compound used as a building block in organic synthesis
Uniqueness
3-(Bromomethyl)-2-methoxy-5-methylpyridine is unique due to the presence of both a methoxy and a methyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals .
特性
分子式 |
C8H10BrNO |
|---|---|
分子量 |
216.07 g/mol |
IUPAC名 |
3-(bromomethyl)-2-methoxy-5-methylpyridine |
InChI |
InChI=1S/C8H10BrNO/c1-6-3-7(4-9)8(11-2)10-5-6/h3,5H,4H2,1-2H3 |
InChIキー |
XJNSIKSENPLHKB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1)OC)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


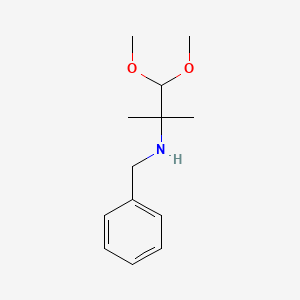
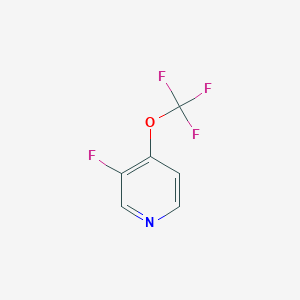
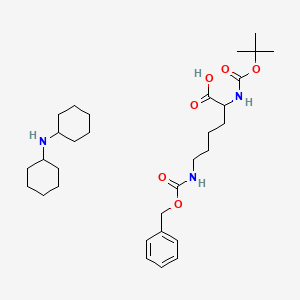
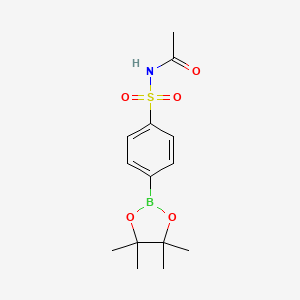
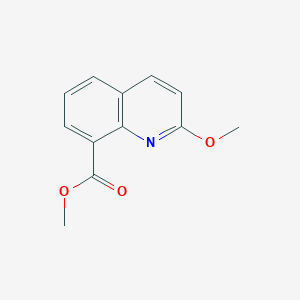




![tert-butyl (7R,8aS)-7-(1H-tetrazol-5-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13654522.png)
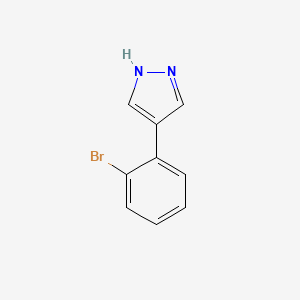
![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride](/img/structure/B13654557.png)

![3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13654569.png)
